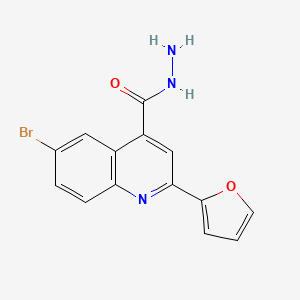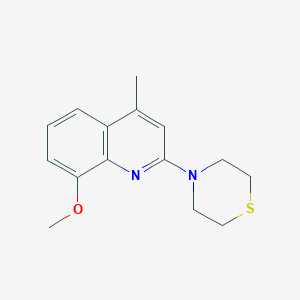
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide, also known as CMTPX, is a chemical compound that has been widely used in scientific research due to its unique properties. CMTPX belongs to the class of compounds known as thiazole derivatives and has been used in various biomedical applications, including cancer research, drug discovery, and imaging.
作用機序
The mechanism of action of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves its selective binding to lysosomes. The compound is taken up by cells and accumulates in lysosomes, where it emits a green fluorescence upon excitation with blue light. The fluorescence intensity of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is proportional to the lysosomal pH, which makes it a useful tool for monitoring changes in lysosomal acidity under different conditions.
Biochemical and Physiological Effects:
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have minimal toxicity and does not interfere with cellular metabolism or proliferation. The compound has been used in various cellular assays to study lysosomal function and autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is its high selectivity for lysosomes, which allows for specific labeling and imaging of these organelles. The compound is also highly soluble in organic solvents, which makes it easy to prepare stock solutions for experiments. However, one limitation of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is its sensitivity to pH and other environmental factors, which can affect its fluorescence properties and make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide in scientific research. One potential application is in the development of new therapies for lysosomal storage disorders, which are a group of rare genetic diseases caused by defects in lysosomal function. N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide could be used to screen for compounds that can restore lysosomal function in these disorders.
Another future direction is in the development of new imaging techniques for studying lysosomal function in vivo. N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide has been used in vitro to image lysosomes in cultured cells, but its use in animal models is limited. Future studies could explore the use of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide and other lysosomal probes in animal models to better understand the role of lysosomes in disease pathogenesis.
In conclusion, N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is a valuable tool for scientific research due to its unique properties as a lysosomal probe. The compound has been used in various biomedical applications and has the potential for further development in the future.
合成法
The synthesis of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 3-chloro-2-methoxyaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
科学的研究の応用
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide has been widely used in scientific research as a fluorescent probe for imaging cellular structures and monitoring cellular processes. The compound has been shown to selectively bind to lysosomes, which are cellular organelles involved in the degradation of macromolecules. This property has made N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide a valuable tool for studying lysosomal function and dysfunction in various diseases, including cancer, neurodegenerative disorders, and lysosomal storage disorders.
特性
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11-8(13)4-2-5-9(11)14-12(15)10-6-3-7-17-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFUZBCTZVBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7001832 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
